3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Description
“3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C10H15FO2 . It is a derivative of bicyclo[1.1.1]pentane, a highly strained and unique compound that exhibits diverse chemistry .
Synthesis Analysis
The synthesis of this compound involves a radical fluorination process . The decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid leads to the formation of 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid . A practical metal-free homolytic aromatic alkylation protocol has also been reported for the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of “3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid” can be represented as OC(=O)C12CC(F)(C1)C2 . The compound has an average mass of 130.117 Da and a monoisotopic mass of 130.043015 Da .Future Directions
Bicyclo[1.1.1]pentane derivatives, including “3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid”, are becoming increasingly prominent in medicinal chemistry due to their structural novelty and favorable electronic, steric, and conformational features . Future research may focus on expanding the frontiers of contemporary medicinal chemistry by developing new synthetic approaches to substituted bicyclo[1.1.1]pentanes and their analogues .
properties
IUPAC Name |
3-(4-fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO2/c11-4-2-1-3-9-5-10(6-9,7-9)8(12)13/h1-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHPKIZPYFJNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CCCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
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